3-Chloro-2,4-difluorobenzyl chloride
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Overview
Description
2-Chloro-4-(chloromethyl)-1,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(chloromethyl)-1,3-difluorobenzene typically involves the chlorination of 1,3-difluorobenzene. One common method is the reaction of 1,3-difluorobenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-(chloromethyl)-1,3-difluorobenzene may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and overall production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethyl)-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or hydrocarbons.
Scientific Research Applications
2-Chloro-4-(chloromethyl)-1,3-difluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as polymers and liquid crystals.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes for investigating cellular processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-(chloromethyl)-1,3-difluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(chloromethyl)quinazoline
- 2-Chloro-4-(chloromethyl)thiazole
- 4-Chloromethyl-substituted 1,3,2-dioxaphosphorinanes
Uniqueness
2-Chloro-4-(chloromethyl)-1,3-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications. The specific arrangement of these atoms also allows for selective functionalization, which is advantageous in organic synthesis and drug development.
Properties
Molecular Formula |
C7H4Cl2F2 |
---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
3-chloro-1-(chloromethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 |
InChI Key |
KRIWYEVHKLIQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)F)Cl)F |
Origin of Product |
United States |
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